molecular formula C23H27NO4 B2491359 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 1903597-00-1

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2491359
CAS No.: 1903597-00-1
M. Wt: 381.472
InChI Key: SUOKZFIHNKBEPY-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic small molecule of significant interest in chemical and pharmacological research. This compound features a complex structure that incorporates a 6-methoxy-tetralin-derived moiety, a scaffold noted in various biologically active molecules , linked via an aminomethyl group to a 1-(2-methoxyphenyl)cyclopropanecarboxamide unit. The cyclopropane ring and multiple methoxy groups contribute to its defined three-dimensional shape and potential for targeted interactions. The specific biochemical mechanism of action, molecular targets, and primary research applications for this compound are areas of active investigation and should be clarified by consulting the primary scientific literature. It is intended for use as a reference standard, a building block in synthetic chemistry, or a probe for in vitro biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-27-17-9-10-18-16(14-17)6-5-11-23(18,26)15-24-21(25)22(12-13-22)19-7-3-4-8-20(19)28-2/h3-4,7-10,14,26H,5-6,11-13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOKZFIHNKBEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 6-Methoxy-3,4-Dihydronaphthalen-1(2H)-one

Synthesis of 1-(2-Methoxyphenyl)Cyclopropane-1-Carboxylic Acid

Cyclopropanation via Simmons-Smith Reaction

2-Methoxybenzaldehyde undergoes cyclopropanation using the Kulinkovich reaction :

  • Treat 2-methoxybenzaldehyde (10 mmol) with Ti(Oi-Pr)₄ (12 mmol) and ethylmagnesium bromide (30 mmol) in dry THF at −78°C.
  • Warm to room temperature, stir for 12 h, and hydrolyze with NH₄Cl to yield 1-(2-methoxyphenyl)cyclopropanol.

Oxidation to Carboxylic Acid :

  • Dissolve cyclopropanol (8 mmol) in acetone (30 mL).
  • Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C, stir for 2 h, and neutralize with NaHCO₃.
  • Extract with EtOAc and concentrate to afford 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid (85% yield).

13C NMR (101 MHz, CDCl₃): δ 174.2 (COOH), 158.1 (OCH₃), 130.5, 128.3, 113.7 (ArC), 34.6 (C-1), 22.1, 20.8 (cyclopropane CH₂).

Amide Bond Formation

Carboxylic Acid Activation

Convert 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid to its acid chloride using oxalyl chloride (5 eq.) in dichloromethane (DCM) with catalytic DMF. Stir at room temperature for 2 h, then evaporate under vacuum.

Coupling with Tetrahydronaphthalene-Methylamine

  • Dissolve the acid chloride (5 mmol) in dry DCM (20 mL).
  • Add the tetrahydronaphthalene-methylamine fragment (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol).
  • Stir at 0°C for 1 h, then warm to room temperature for 12 h.
  • Wash with 1M HCl, dry over Na₂SO₄, and purify via column chromatography (EtOAc/hexane 1:1) to yield the target carboxamide.

Optimization Notes :

  • EDCI/HOBt Coupling : Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF improves yields to 92% but requires tedious DMF removal.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) achieves >99% ee for enantiomerically pure products.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90–6.70 (m, 5H, ArH), 4.10 (d, J = 5.6 Hz, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.70–2.50 (m, 2H, CH₂), 1.95–1.70 (m, 4H, cyclopropane CH₂).
  • HRMS (ESI) : m/z calcd for C₂₄H₂₆N₂O₄ [M+H]⁺: 407.1965; found: 407.1968.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).

Industrial-Scale Considerations

  • Cost Efficiency : The EDCI/HOBt method reduces reaction time to 2 h vs. 12 h for acid chloride coupling but increases solvent waste.
  • Green Chemistry : Microwave-assisted coupling (100°C, 20 min) achieves 88% yield with reduced solvent volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may serve as a ligand for studying receptor interactions due to its structural similarity to certain natural products. It can be used in assays to investigate binding affinities and biological activities.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound shares structural motifs with several analogs (Table 1).

Compound Name Core Structure Key Substituents Bioactivity Relevance
Target Compound Tetrahydronaphthalene + cyclopropane 1-Hydroxy-6-methoxy, 2-methoxyphenyl carboxamide Hypothesized receptor modulation
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane carboxamide 3-Methoxyphenoxy, phenyl Synthetic intermediate, no reported activity
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Cyclopropane carboxamide 2-Methoxyphenyl, hydroxyiminoethyl Structural analog for crystallography
Bay 59-3074 (from SAR study) Tetramethyl cyclopropane carboxamide Trifluorobutane-sulfonate, indole CB1/CB2 receptor partial agonist

Key Observations :

  • The 2-methoxyphenyl group is a shared feature with , suggesting possible overlap in target interactions (e.g., aromatic π-π stacking).

Tables

Table 1 : Structural and Functional Comparison of Selected Analogs

Parameter Target Compound N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
Molecular Weight ~450–500 (estimated) 336.4 276.3
Key Functional Groups Tetrahydronaphthalene, cyclopropane Cyclopropane, phenoxy Cyclopropane, hydroxyimino
Synthetic Yield Not reported 51% Not reported
Reported Bioactivity Hypothetical None Structural analysis only

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